molecular formula C16H19N3O2S B12236018 N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

Cat. No.: B12236018
M. Wt: 317.4 g/mol
InChI Key: MXVQRMVEGSOBLR-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves multiple steps. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as piperidine or palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, such as DNA replication in cancer cells or cell wall synthesis in bacteria . The morpholine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C16H19N3O2S/c1-10-3-2-4-13-14(10)18-16(22-13)19-7-8-21-12(9-19)15(20)17-11-5-6-11/h2-4,11-12H,5-9H2,1H3,(H,17,20)

InChI Key

MXVQRMVEGSOBLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

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